N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Overview
Description
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a chemical compound characterized by the presence of a bromine atom, two methoxy groups, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4,5-dimethoxybenzyl chloride and sodium azide.
Formation of Tetrazole Ring: The benzyl chloride reacts with sodium azide under reflux conditions to form the tetrazole ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity. The tetrazole ring may interact with enzymes or receptors, modulating their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4,5-dimethoxybenzyl)-1-propanamine
- N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride
- N-(3-bromo-4,5-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine
Uniqueness
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of functional groups and the presence of a tetrazole ring
Properties
IUPAC Name |
1-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXYLZAORXWLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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